4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
Overview
Description
4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a complex organic compound that features a piperidine and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.
Coupling Reactions: The piperidine and pyrimidine rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield. The process may include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Indole Derivatives: Exhibit diverse biological activities, including antiviral and anticancer properties.
Pyrimidine Derivatives: Widely studied for their therapeutic potential.
Uniqueness
4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of piperidine and pyrimidine moieties, along with the trimethoxyphenyl group, makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4/c1-17-14-21(27-23(25-17)29-8-6-5-7-9-29)28-10-12-30(13-11-28)24(31)26-18-15-19(32-2)22(34-4)20(16-18)33-3/h14-16H,5-13H2,1-4H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENKIUFGHXISDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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